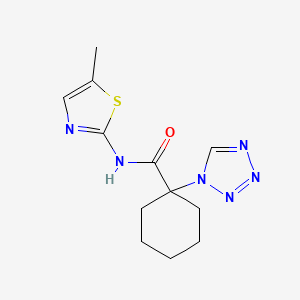

N-(5-methyl-1,3-thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

N-(5-Methyl-1,3-thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a cyclohexanecarboxamide core substituted with a 5-methylthiazole and a tetrazole moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic ligands. The compound’s synthesis likely follows carboxamide coupling strategies, as seen in related thiourea derivatives (e.g., cyclohexanecarbonyl chloride reacting with isothiocyanates and amines) .

Properties

Molecular Formula |

C12H16N6OS |

|---|---|

Molecular Weight |

292.36 g/mol |

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C12H16N6OS/c1-9-7-13-11(20-9)15-10(19)12(5-3-2-4-6-12)18-8-14-16-17-18/h7-8H,2-6H2,1H3,(H,13,15,19) |

InChI Key |

DMKMEQOXZZGOAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3 |

Origin of Product |

United States |

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, synthesizing findings from various studies.

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds containing the tetrazole ring. For instance, a study demonstrated that a related compound, N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, exhibited remarkable cytotoxic effects on various cancer cell lines, including K-562 (chronic myeloid leukemia) and UACC-62 (melanoma) with IC values in the nanomolar range (56.4 nM and 56.9 nM respectively) .

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by morphological changes consistent with programmed cell death and DNA damage detected via the alkaline comet assay .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC (nM) |

|---|---|---|

| N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | K-562 | 56.4 |

| N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | UACC-62 | 56.9 |

Mechanistic Insights

The compound's anticancer activity is attributed to its ability to cause DNA damage and induce apoptosis in leukemic cells. The selectivity index (SI) for the lead compound was reported as 101.0, indicating a high degree of selectivity for cancer cells over normal cells . This selectivity is crucial for reducing side effects in potential therapeutic applications.

Case Studies

In a recent study focusing on bioisosteric replacements in thiazole-based compounds, researchers synthesized various derivatives to evaluate their biological activities against different cancer cell lines . The findings indicated that modifications to the tetrazole ring significantly enhanced anticancer potency.

Table 2: Biological Activity of Thiazole Derivatives

| Compound Name | Cell Line | IC (μM) |

|---|---|---|

| 3d (N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide) | K-562 | <0.05 |

| 3l | HCT15 | <0.05 |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Thiazole and Carboxamide Moieties

Key Comparisons:

- Thiazole Substituents: The 5-methyl group in the target compound increases lipophilicity compared to 5-chloro (electron-withdrawing) or 5-benzyl (bulkier) substituents. This may enhance membrane permeability but reduce electrophilic reactivity .

Physicochemical and Stability Considerations

- Tetrazole vs. Other Heterocycles: The tetrazole’s acidity (pKa ~4.9) improves solubility in physiological pH compared to imidazoles (pKa ~6.9) but may increase susceptibility to photodegradation .

- Cyclohexane vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.